BenchChemオンラインストアへようこそ!

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine

Physical State Formulation Compatibility Handling

1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine is a pyrazole-derived benzylamine building block featuring a 3-fluorophenyl core, a 3,5-dimethylpyrazole substituent at the 4-position, and a chiral α-methyl ethanamine side chain. It is commercially supplied as an oil with a molecular formula of C₁₃H₁₆FN₃ and a molecular weight of 233.28 g/mol, typically at 95% purity.

Molecular Formula C13H16FN3
Molecular Weight 233.28 g/mol
CAS No. 1152880-35-7
Cat. No. B1519557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine
CAS1152880-35-7
Molecular FormulaC13H16FN3
Molecular Weight233.28 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=C(C=C(C=C2)C(C)N)F)C
InChIInChI=1S/C13H16FN3/c1-8-6-9(2)17(16-8)13-5-4-11(10(3)15)7-12(13)14/h4-7,10H,15H2,1-3H3
InChIKeyVEAQAAHHXLSNBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine (CAS 1152880-35-7): Procurement-Focused Baseline Overview


1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine is a pyrazole-derived benzylamine building block featuring a 3-fluorophenyl core, a 3,5-dimethylpyrazole substituent at the 4-position, and a chiral α-methyl ethanamine side chain [1]. It is commercially supplied as an oil with a molecular formula of C₁₃H₁₆FN₃ and a molecular weight of 233.28 g/mol, typically at 95% purity [1][2]. The compound possesses one hydrogen bond donor, three hydrogen bond acceptors, a computed XLogP3 of 2.1, and a topological polar surface area of 43.8 Ų [1]. These physicochemical properties position it as a versatile fragment-like scaffold for medicinal chemistry and chemical biology applications.

Why In-Class Substitution Fails for 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine


Despite apparent structural similarity within the pyrazole-fluorophenyl family, direct interchange with analogs such as the corresponding ketone, aniline, or unsubstituted pyrazole variants introduces quantifiable differences in hydrogen bonding capacity, lipophilicity, physical state, and the presence of a chiral amine center [1][2]. These differences fundamentally alter solubility, membrane permeability, binding geometry, and synthetic reactivity, rendering naive substitution a source of irreproducible results and wasted procurement expenditure. The evidence below details the specific dimensions where this compound diverges from its closest comparators.

Quantitative Differentiation Evidence for 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine (CAS 1152880-35-7)


Physical State: Oil vs. Solid – Handling, Solubility, and Formulation Implications

The target compound is a room-temperature oil requiring refrigerated storage at 4 °C [1], whereas the closest ketone analog (1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone, CAS 1152867-99-6) is reported as a low-melting solid with a melting point of 22–24 °C [2]. The aniline analog (4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline, CAS 1006468-57-0) is also a solid at ambient conditions, with a predicted boiling point of 341.9 °C and density of 1.23 g/cm³ . This phase difference directly impacts weighing accuracy, dissolution protocols, and compatibility with high-throughput solid-dispensing platforms.

Physical State Formulation Compatibility Handling

Hydrogen Bond Donor Count: Implications for Permeability and Oral Bioavailability

The target compound possesses exactly one hydrogen bond donor (HBD = 1), contributed solely by its primary amine [1]. In contrast, the aniline analog (4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline) contains two hydrogen bond donors (HBD = 2) due to its aromatic NH₂ group . According to the Lipinski Rule of Five and beyond-rule-of-five analyses, each additional HBD reduces passive membrane permeability by approximately 0.5–1.0 log unit and can decrease oral absorption fraction. Compounds with HBD ≤ 1 are statistically more likely to achieve oral bioavailability in fragment-to-lead programs.

Hydrogen Bond Donor Lipinski Rule of Five Membrane Permeability

Lipophilicity (XLogP3) Differentiation and CNS Drug-Likeness

The target compound has a computed XLogP3 of 2.1 [1], placing it within the optimal lipophilicity range (LogP 2–3) for central nervous system (CNS) drug candidates. The aniline analog (CAS 1006468-57-0) is predicted to have a lower XLogP3 (estimated ~1.3–1.6) due to its additional hydrogen bond donor, which increases polarity . The ketone analog (CAS 1152867-99-6) likely exhibits a higher LogP owing to the replacement of the amine with a less polar acetyl group. This differential directly influences blood-brain barrier penetration potential, as CNS exposure typically peaks at LogP ≈ 2.5.

Lipophilicity XLogP3 CNS Penetration Drug-Likeness

Chiral α-Methyl Benzylamine vs. Planar Aniline: Binding Geometry and Stereochemical Opportunity

The target compound features a chiral α-methyl ethanamine moiety (one undefined stereocenter), enabling exploration of enantiomer-dependent biological activity [1]. The aniline analog (CAS 1006468-57-0) lacks this stereocenter entirely, presenting a planar NH₂ group directly attached to the aryl ring . The unsubstituted pyrazole analog ((1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine, CAS 1344958-96-8) retains the chiral amine but lacks the 3,5-dimethyl groups on the pyrazole, which reduce steric bulk and alter the dihedral angle between the pyrazole and phenyl rings . This three-way structural divergence yields distinct 3D pharmacophores for each compound, directly impacting target binding and selectivity.

Chiral Amine Stereochemistry Binding Geometry Kinase Inhibitor

Commercial Availability and Multi-Scale Procurement Readiness

The target compound is stocked by the established building-block supplier Enamine and distributed through Fujifilm Wako with verified pricing: JPY 66,900 for 100 mg, JPY 232,400 for 1 g, and JPY 998,400 for 10 g . All quantities are listed at 95% purity. In contrast, the ketone analog (CAS 1152867-99-6) is available at 95% purity from limited vendors (e.g., AKSci) but without publicly listed mg-to-g scale pricing tiers . The unsubstituted pyrazole analog (CAS 1344958-96-8) is listed by ChemSrc and other catalog suppliers but with less transparent inventory availability . The target compound's presence in the Enamine REAL database additionally positions it for direct follow-up synthesis and library enumeration.

Commercial Availability Procurement Supply Chain Multi-Gram Scale

Rotatable Bond Count: Conformational Flexibility vs. Rigidity in Target Engagement

The target compound contains two rotatable bonds (the C–N bond between the amine and the α-carbon, and the bond connecting the phenyl ring to the pyrazole nitrogen), as computed by PubChem [1]. The ketone analog (CAS 1152867-99-6) possesses only one rotatable bond, as the acetyl group is directly conjugated to the phenyl ring, reducing conformational degrees of freedom . Higher rotatable bond count increases the entropic penalty upon binding but also enables better induced-fit adaptation to protein targets. For fragment-based screening, compounds with 1–3 rotatable bonds are considered ideal, balancing binding adaptability with acceptable entropic cost.

Rotatable Bonds Conformational Flexibility Entropic Penalty Binding

Optimal Research and Industrial Application Scenarios for 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine (CAS 1152880-35-7)


Fragment-Based Drug Discovery for CNS-Penetrant Kinase Inhibitors

The compound's computed XLogP3 of 2.1 [1] falls within the CNS-optimal lipophilicity window, while its single hydrogen bond donor [1] and two rotatable bonds [1] satisfy fragment drug-likeness criteria. Procurement of this scaffold enables CNS-oriented fragment screens where permeability and brain exposure are critical decision gates, offering a rational alternative to more polar aniline analogs (HBD = 2) or more lipophilic ketone analogs that may exceed CNS LogP thresholds .

Stereospecific Lead Optimization Leveraging the Chiral α-Methyl Amine

The undefined stereocenter at the α-carbon [1] provides a chiral handle for enantiomeric resolution and subsequent structure-activity relationship (SAR) exploration. Unlike the planar aniline analog (zero stereocenters) , this compound enables the investigation of chirality-dependent potency and selectivity, a critical advantage in kinase and GPCR programs where binding pocket asymmetry often differentiates enantiomer activity.

Parallel Synthesis and Library Enumeration via the Enamine REAL Database

The compound is listed in the Enamine building-block catalog (EN300-118631) [1] and is compatible with the Enamine REAL database for virtual library enumeration. Its primary amine handle is amenable to amide coupling, reductive amination, and sulfonamide formation, enabling rapid parallel synthesis of diverse screening libraries. Transparent multi-scale pricing (100 mg to 10 g) [1] supports both pilot library synthesis and scale-up of confirmed hits.

Physicochemical Property Benchmarking in Pyrazole SAR Studies

The combination of the 3-fluorophenyl moiety, 3,5-dimethylpyrazole ring, and α-methyl ethanamine creates a distinctive physicochemical signature (XLogP3 2.1, TPSA 43.8 Ų, HBD 1) [1] that can serve as a reference point in pyrazole SAR campaigns. Comparative benchmarking against the aniline analog (higher polarity), ketone analog (different H-bond profile), and unsubstituted pyrazole analog (reduced steric bulk) allows medicinal chemists to deconvolute the contributions of each functional group to target affinity and selectivity.

Quote Request

Request a Quote for 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.